molecular formula C24H14N4O2 B2384348 (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide CAS No. 868154-47-6

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide

Cat. No.: B2384348
CAS No.: 868154-47-6
M. Wt: 390.402
InChI Key: CPOZWENUBKQXFM-XDHOZWIPSA-N
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Description

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, also referred to as PIAA in scientific literature, is a small-molecule inhibitor of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This compound has emerged as a critical research tool in the field of diabetes research, specifically for its unique ability to stimulate the regeneration of pancreatic β-cells. Its core research value lies in overcoming a significant replication barrier in β-cells; studies show that TBK1 acts as a β-cell autonomous replication barrier, and its expression is increased in β-cells upon diabetogenic insults, including in human type 2 diabetic islets. The inhibition of TBK1 by this compound has been shown to increase the expression of proteins and genes essential for cell proliferation. Furthermore, it decreases the sensitivity of β-cells to the elevation of cyclic AMP (cAMP) levels and reduces proliferation in a manner dependent on the activity of cAMP-hydrolyzing phosphodiesterase 3 (PDE3). In preclinical models, this TBK1 inhibitor has demonstrated the capacity to augment glucose-stimulated insulin secretion (GSIS) and enhance the expression of β-cell differentiation and proliferation markers in human embryonic stem cell (hESC)-derived β-cells and human islets. It has also been shown to accelerate the restoration of functional β-cell mass in streptozotocin (STZ)-induced diabetic mice. This makes it a valid candidate for research strategies aimed at augmenting functional β-cell mass and understanding pancreatic plasticity. The product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4O2/c25-14-18-8-4-5-9-21(18)27-24(29)19(15-26)12-16-10-11-22-20(13-16)23(30-28-22)17-6-2-1-3-7-17/h1-13H,(H,27,29)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZWENUBKQXFM-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The synthesis begins with the preparation of the isoxazole ring through a cyclization reaction involving appropriate precursors such as 3-phenylbenzo[c]isoxazole.

    Acryloylation: The isoxazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylamide intermediate.

    Introduction of Cyano Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with cyano groups converted to amines.

    Substitution: Substituted derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and isoxazole groups are key to its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Ring System Key Properties/Activities Reference
(Z)-3-phenyl-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (2112) Thienyl ring, propylamine substituent Synthesized via oxazolone intermediates; potential kinase inhibition activity
2-cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4h) Coumarin core, dimethoxybenzyl group IR: 3,442 cm⁻¹ (-OH), 2,254 cm⁻¹ (-CN); moderate antimicrobial activity
(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (33) Chlorofuran, methoxybenzyl group Broad-spectrum cytotoxicity (GI₅₀: 5–16 μM)
2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20) Fluorophenyl, sulfamoylphenyl group Antiproliferative activity (MDA-MB-231, HT-29 cells); m.p. 265.9°C
(E)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (12) Bromophenol, phenylbutyl group Synthesized via column chromatography; 68% yield; NMR-confirmed structure

Key Observations :

  • Electron-Withdrawing Groups : Compounds with halogen substituents (e.g., 4-bromo in , 3-bromo in ) exhibit enhanced antiproliferative activity compared to methoxy or hydroxy groups.
  • Heterocyclic Influence : Furan and thiophene rings (e.g., ) improve cytotoxicity, likely due to increased π-π interactions with cellular targets.

Key Insights :

  • Antimicrobial vs. Antiproliferative : Coumarin-derived acrylamides (e.g., 4i ) show stronger antimicrobial activity, while sulfamoylphenyl derivatives (e.g., 20 ) are more effective in cancer models.
  • Corrosion Inhibition: Simple acrylamides like ACR-2 and ACR-3 demonstrate that cyano groups enhance adsorption on metal surfaces, following Langmuir isotherm behavior .

Physicochemical and Spectral Data

Table 4: Spectroscopic Comparisons

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
2-cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4h) 3,442 (-OH), 2,254 (-CN) 11.8 (s, OH), 10.5 (s, -NH)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyano-N-(4-((Z)-phenyldiazenyl)phenyl)acrylamide (15a) 2,206 (-CN), 1,678 (C=O) 8.22 (s, olefinic H), 10.61 (s, NH)

Critical Analysis :

  • Cyano Stretching: All compounds exhibit strong -CN IR peaks near 2,200–2,250 cm⁻¹, confirming acrylamide formation .
  • Olefinic Protons : ¹H NMR signals between δ 7.5–8.5 ppm are consistent with (E)-configured acrylamides .

Biological Activity

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Cyano groups : Contributing to its reactivity and biological activity.
  • Acrylamide backbone : Known for various biological interactions.
  • Benzo[c]isoxazole moiety : Implicated in various pharmacological properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Tyrosinase Inhibition :
    • Studies on related compounds have shown significant inhibition of mushroom tyrosinase, an enzyme crucial in melanin synthesis. For instance, a derivative with a similar structure demonstrated binding affinity higher than that of kojic acid, a known tyrosinase inhibitor, indicating potential for treating hyperpigmentation disorders .
  • TAK1 Inhibition :
    • The compound's analogs have shown promising results as TAK1 inhibitors, which are vital in regulating cell survival and inflammatory responses. A derivative exhibited an IC50 value of 27 nM against TAK1, suggesting potent anti-inflammatory and anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Tyrosinase InhibitionDirect binding to enzyme
TAK1 InhibitionReversible covalent bonding
Melanogenesis SuppressionDose-dependent effect

Case Study 1: Tyrosinase Inhibition

In a study examining the inhibitory effects of this compound derivatives on tyrosinase activity, it was found that at a concentration of 25 μM, the compound significantly suppressed tyrosinase activity in B16F10 melanoma cells without cytotoxic effects. This suggests its potential as a therapeutic agent for hyperpigmentation disorders.

Case Study 2: TAK1 Inhibition

Another study focused on the synthesis of imidazopyridine derivatives containing the 2-cyanoacrylamide moiety, revealing that one derivative exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. This finding highlights the compound's potential role in cancer therapy through modulation of critical signaling pathways involved in cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Knoevenagel condensation to form the acrylamide core and nucleophilic substitution to introduce the benzo[c]isoxazole moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for condensation steps .
  • Temperature control : Maintaining 60–80°C during cyclization improves benzo[c]isoxazole formation .
  • Catalysts : Use of piperidine or morpholine as bases in Knoevenagel reactions increases yield by 15–20% .
  • Purification : HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Prioritize the cyano group (C≡N) stretch at ~2,250 cm⁻¹ and acrylamide C=O at ~1,660 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons in the 7.2–8.5 ppm range for benzo[c]isoxazole and cyanophenyl groups .
  • Acrylamide NH proton as a broad singlet at ~10.5 ppm .
  • Mass Spectrometry : Look for the molecular ion [M+H]⁺ at m/z 423.1 (calculated) with fragmentation patterns confirming the acrylamide backbone .

Advanced Research Questions

Q. How does the compound’s acrylamide moiety influence its binding affinity to biological targets like STAT3, and what experimental assays validate these interactions?

  • Methodological Answer :

  • Mechanistic Insight : The acrylamide group facilitates hydrogen bonding with STAT3’s SH2 domain, particularly at Tyr705. Dose-dependent inhibition (>25 µM) reduces STAT3 phosphorylation by 60–70% in glioblastoma models .
  • Validation Assays :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD ≈ 1.2 µM) using recombinant STAT3 protein .
  • Western Blotting : Quantify phospho-STAT3 (Tyr705) suppression in U87MG cells treated with 10–50 µM compound .
  • Comparative Analysis : Analogues lacking the cyano group show 3-fold reduced activity, highlighting the critical role of the acrylamide-cyano pharmacophore .

Q. What strategies can resolve contradictory data regarding the compound’s bioactivity across different in vitro models?

  • Methodological Answer :

  • Context-Specific Factors :
Variable Impact on Bioactivity Mitigation Strategy
Cell line variabilityIC50 ranges from 8 µM (HeLa) to >50 µM (MCF-7)Use isogenic cell panels to control for genetic background .
Solubility limitationsDMSO concentrations >0.1% induce cytotoxicityOptimize formulation using PEG-400/water co-solvents .
  • Data Normalization : Express activity relative to housekeeping genes (e.g., GAPDH) to account for metabolic variability .
  • Orthogonal Assays : Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodological Answer :

  • SAR Insights :
Modification Effect on Activity Reference
Substituent at C3 (benzoisoxazole)Electron-withdrawing groups (e.g., -NO₂) increase kinase inhibition by 40%
Cyanophenyl vs. methoxyphenylCyanophenyl improves solubility (LogP = 2.1 vs. 3.5) without losing potency
  • Computational Modeling : Docking simulations (AutoDock Vina) identify steric clashes with off-target kinases (e.g., JAK2), guiding substitutions at the N-cyanophenyl position .

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